molecular formula C16H12Cl4N4S2 B4299883 3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B4299883
M. Wt: 466.2 g/mol
InChI Key: XSKBBTWRTPDECC-UHFFFAOYSA-N
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Description

3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a triazole ring substituted with dichlorobenzylthio groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3,5-dimercapto-1,2,4-triazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride groups by the thiol groups, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves the interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzylthio groups are believed to play a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in antimicrobial effects, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-bis[(2,4-dichlorobenzyl)thio]-2-phenyl-3(2H)-pyridazinone
  • 3-(5-((3,4-dichlorobenzyl)thio)-4-(4-ethoxy-phenyl)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dichlorobenzylthio groups contribute to its high reactivity and potential antimicrobial activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N4S2/c17-11-3-1-9(13(19)5-11)7-25-15-22-23-16(24(15)21)26-8-10-2-4-12(18)6-14(10)20/h1-6H,7-8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKBBTWRTPDECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

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